![molecular formula C8H4INO B1610314 4-Iodobenzoyl cyanide CAS No. 198978-33-5](/img/structure/B1610314.png)
4-Iodobenzoyl cyanide
Overview
Description
4-Iodobenzoyl cyanide is a chemical compound with the molecular formula C8H4INO . It is used in laboratory settings .
Synthesis Analysis
The synthesis of 4-Iodobenzoyl cyanide and similar compounds involves cyanation agents and cyanide sources . These agents/systems can be either nucleophilic or electrophilic, and they transfer the entire CN-group .Molecular Structure Analysis
The molecular structure of 4-Iodobenzoyl cyanide consists of an iodine atom attached to a benzene ring, which is further connected to a cyanide group . The molecular weight of this compound is 257.03 .Chemical Reactions Analysis
Cyanide is a highly reactive ion that readily forms metal-cyanide complexes . It interferes with cellular respiration, making it unable to use oxygen . This property is utilized in various industrial applications, including metal polishing and certain insecticides .Safety And Hazards
Future Directions
The future of cyanide-based compounds like 4-Iodobenzoyl cyanide lies in finding safer alternatives for cyanation reactions . There is ongoing research into non-toxic cyanation agents and cyanide sources that can be used in the synthesis of structurally diverse products . Additionally, the use of sterically-hindered solvents to expedite interfacial kinetics in lithium-ion batteries is a promising area of research .
properties
IUPAC Name |
4-iodobenzoyl cyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4INO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWQJIJFOKTNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451386 | |
Record name | 4-Iodobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodobenzoyl cyanide | |
CAS RN |
198978-33-5 | |
Record name | 4-Iodobenzoyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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